

Structure and bonding in **tert-Butyldimethylsilanol**

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Compound of Interest

Compound Name: **tert-Butyldimethylsilanol**

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An In-depth Technical Guide to the Structure and Bonding of **tert-Butyldimethylsilanol**

This guide provides a comprehensive technical overview of the molecular structure and bonding characteristics of **tert-butyldimethylsilanol**. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize silanol compounds. The document summarizes key structural data from experimental studies, details the methodologies employed, and visualizes the molecular and analytical frameworks.

Molecular Structure and Bonding Parameters

The structural parameters of **tert-butyldimethylsilanol** have been primarily determined through single-crystal X-ray diffraction of its hemihydrate form. These studies provide precise measurements of bond lengths and angles, offering insight into the molecular geometry.

Crystallographic Data

The crystal structure of **tert-butyldimethylsilanol** hemihydrate reveals an asymmetric unit containing two silanol molecules and one water molecule, interconnected through hydrogen bonding[1][2]. The presence of the water molecule and the crystalline environment influences the observed bond lengths and angles compared to the isolated gas-phase molecule.

Table 1: Selected Bond Lengths from Single-Crystal X-ray Diffraction of **tert-Butyldimethylsilanol** Hemihydrate

Bond	Bond Length (Å)
Si—O	1.645(2) - 1.651(2)
Si—C(tert-butyl)	1.880(4) - 1.889(4)
Si—C(methyl)	1.855(4) - 1.866(4)
C—C	1.527(5) - 1.538(5)
O—H	0.84 (disordered)

Data extracted from the crystallographic study of **tert-butyldimethylsilanol** hemihydrate. The range indicates values for the two independent silanol molecules in the asymmetric unit.

Table 2: Selected Bond Angles from Single-Crystal X-ray Diffraction of **tert-Butyldimethylsilanol** Hemihydrate

Angle	Bond Angle (°)
O—Si—C(tert-butyl)	106.3(2) - 107.5(2)
O—Si—C(methyl)	108.9(2) - 111.1(2)
C(methyl)—Si—C(methyl)	111.4(2) - 111.8(2)
C(tert-butyl)—Si—C(methyl)	108.0(2) - 109.8(2)
Si—C—C	109.8(3) - 111.2(3)

Data extracted from the crystallographic study of **tert-butyldimethylsilanol** hemihydrate. The range indicates values for the two independent silanol molecules in the asymmetric unit.

Spectroscopic Data

Spectroscopic methods provide valuable information about the chemical environment and bonding within the molecule.

Table 3: Spectroscopic Data for **tert-Butyldimethylsilanol**

Technique	Solvent/Medium	Key Peaks/Shifts
¹ H NMR	CDCl ₃	~0.1 ppm (s, 6H, Si-(CH ₃) ₂), ~0.9 ppm (s, 9H, C(CH ₃) ₃), ~1.5 ppm (s, 1H, OH)
¹³ C NMR	CDCl ₃	~2.0 ppm (Si-(CH ₃) ₂), ~18.0 ppm (C(CH ₃) ₃), ~26.0 ppm (C(CH ₃) ₃)
FT-IR	Neat (liquid)	~3300 cm ⁻¹ (br, O-H stretch), ~2960 cm ⁻¹ (C-H stretch), ~1250 cm ⁻¹ (Si-CH ₃ bend), ~840 cm ⁻¹ (Si-C stretch)
Mass Spec (EI)	70 eV	m/z 117 [(M-CH ₃) ⁺], 75 [(M-C(CH ₃) ₃) ⁺]

Spectroscopic data compiled from various databases and supplier information.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive solid-state structure of **tert-butyldimethylsilanol** was elucidated from its hemihydrate crystalline form.

Protocol:

- Crystal Growth: Crystals of **tert-butyldimethylsilanol** hemihydrate were obtained serendipitously from a sample of a silyl ether, 2-(bromomethyl)-6-((tert-butyldimethylsilyloxy)methyl)pyridine, which upon standing at room temperature for several weeks yielded colorless needles[\[2\]](#).
- Data Collection: A suitable single crystal was mounted on a Bruker SMART APEX diffractometer. Data were collected at a low temperature (100 K) to minimize thermal vibrations, using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)[\[2\]](#)[\[5\]](#). A full sphere of reciprocal space was scanned using φ and ω scans[\[1\]](#).

- **Structure Solution and Refinement:** The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL97[2]. Hydrogen atoms on carbon were placed in calculated positions, while the hydroxyl and water hydrogen atoms were located in the difference Fourier map and refined with restraints due to disorder[1].

Gas-Phase Electron Diffraction (GED)

While the solid-state structure is well-characterized, gas-phase electron diffraction provides data on the structure of the free molecule, devoid of intermolecular forces from the crystal lattice[6]. A previous characterization of **tert-butyldimethylsilanol** by GED has been reported, providing a valuable comparison to the solid-state data[2].

General Protocol:

- **Sample Introduction:** A gaseous sample of **tert-butyldimethylsilanol** is introduced into a high-vacuum chamber through a nozzle[6].
- **Electron Beam Interaction:** A high-energy electron beam is directed at the gas stream. The electrons are scattered by the molecules[6].
- **Data Acquisition:** The scattered electrons form a diffraction pattern that is recorded on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle[6].
- **Structural Refinement:** The experimental scattering data is used in conjunction with computational modeling to refine the molecular geometry, yielding bond lengths, angles, and torsional angles for the gas-phase molecule[7][8].

Computational Chemistry

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating the structure and properties of silanols. These methods can provide optimized geometries, vibrational frequencies, and electronic properties that complement experimental findings[9].

General Protocol:

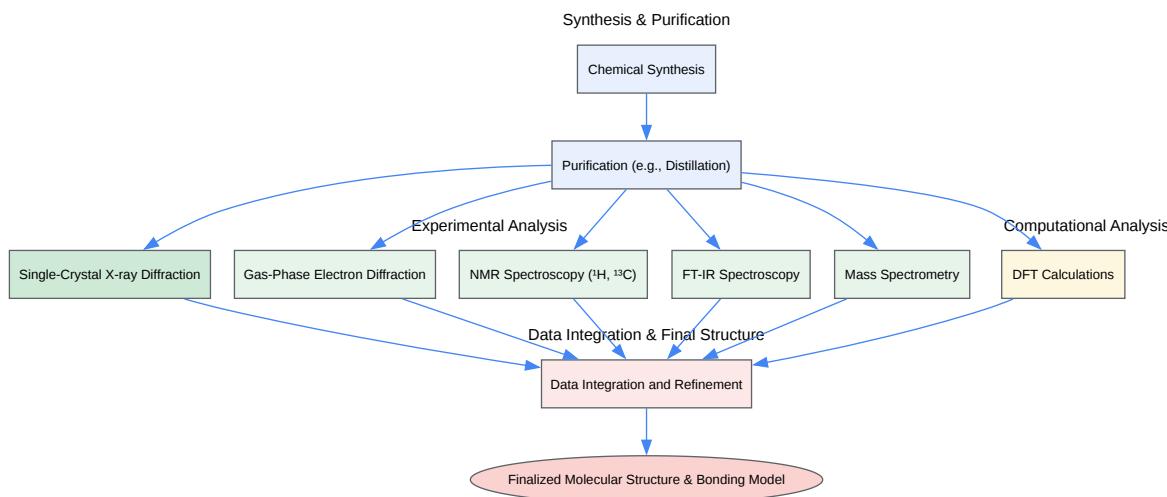
- Model Building: An initial 3D structure of **tert-butyldimethylsilanol** is constructed using molecular modeling software.
- Method Selection: A suitable theoretical method and basis set are chosen. For organosilicon compounds, functionals like B3LYP combined with a triple-zeta basis set (e.g., 6-311+G(d,p)) often provide a good balance of accuracy and computational cost[9].
- Geometry Optimization: The energy of the molecular structure is minimized to find the most stable conformation. This process yields optimized bond lengths and angles.
- Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

Visualizations

Molecular Structure

Caption: 2D representation of the **tert-Butyldimethylsilanol** molecular structure.

Logical Workflow for Structural Determination



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Caption: Workflow for the structural elucidation of **tert-Butyldimethylsilanol**.

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